molecular formula C8H11N3O B11800195 7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11800195
M. Wt: 165.19 g/mol
InChI Key: MAIBJWIKFBTBHC-UHFFFAOYSA-N
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Description

7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[2,3-d]pyrimidines with various functional groups .

Scientific Research Applications

7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It often acts as an inhibitor of enzymes such as kinases, which play crucial roles in cell signaling pathways. By binding to the active site of these enzymes, the compound can modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets. The presence of the methyl group at the 7-position can enhance its binding affinity and specificity .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H11N3O/c1-5-2-3-6-7(11-5)9-4-10-8(6)12/h4-5H,2-3H2,1H3,(H2,9,10,11,12)

InChI Key

MAIBJWIKFBTBHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)N=CNC2=O

Origin of Product

United States

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